3-羟基-2,2,4-三甲基戊酸

描述

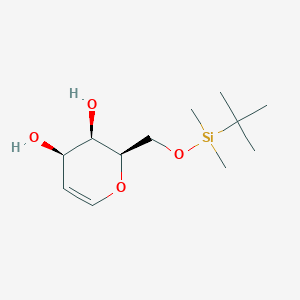

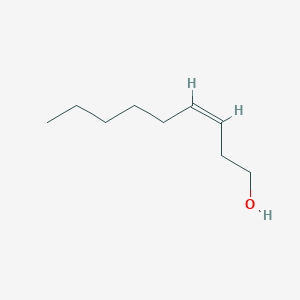

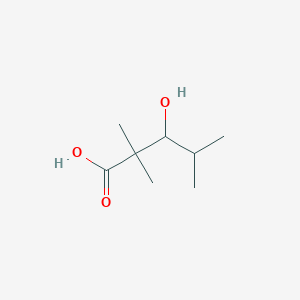

“3-Hydroxy-2,2,4-trimethylpentanoic acid” is a chemical compound with the molecular formula C8H16O3 . It has a molecular weight of 160.21 . The compound contains a total of 26 bonds, including 10 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, 2 hydroxyl groups, and 1 secondary alcohol .

Molecular Structure Analysis

The molecular structure of “3-Hydroxy-2,2,4-trimethylpentanoic acid” includes a carboxylic acid group (COOH), a secondary alcohol group (OH), and three methyl groups (CH3) attached to a pentane backbone . The presence of these functional groups contributes to the compound’s physical and chemical properties.

Physical And Chemical Properties Analysis

“3-Hydroxy-2,2,4-trimethylpentanoic acid” is a solid at room temperature . It has a molecular weight of 160.21 . The compound’s physical and chemical properties are influenced by its functional groups, which include a carboxylic acid, a secondary alcohol, and three methyl groups .

科学研究应用

Building Blocks in Pharmaceutical Industry

3-Hydroxy acids, including 3-Hydroxy-2,2,4-trimethylpentanoic acid, are important building blocks and intermediates in the pharmaceutical industry . They are used in the synthesis of various drugs and therapeutic agents.

Anti-inflammatory Agents

In medicinal chemistry, 3-Hydroxy acids have been recognized for their application as anti-inflammatory agents . As close isosteres of salicylic acid, 2-aryl-3-hydroxy acids have attracted considerable attention in drug discovery programs .

Organic Synthesis

3-Hydroxy acids are key intermediates in the assembly of functionalized derivatives of carboxylic acids bearing heteroatoms in the β position . This makes them valuable in various organic synthesis processes.

Anti-aging Applications in Cosmetics and Dermatology

3-Hydroxy acids have also been exploited as vital components in anti-aging applications in cosmetics and dermatology . They are used in the formulation of various skincare products.

Precursor to Biodegradable Polymers

The simplest member of this compound class, 3-hydroxy propionic acid, has been used as a precursor to highly promising biodegradable polymers . These polymers have downstream application in the plastic industry as nontoxic replacement for polyester .

Single-step Synthesis of 3-Hydroxy Acids

Recently, a mild procedure for the single-step synthesis of 3-hydroxy acids from Meldrum’s acids using the SmI2-H2O complex has been reported . This method provides a general approach for the synthesis of 3-hydroxy carboxylic acids .

安全和危害

“3-Hydroxy-2,2,4-trimethylpentanoic acid” is classified as a potentially hazardous substance. It may cause skin irritation and drowsiness or dizziness . It is also harmful if swallowed, inhaled, or comes into contact with the skin . Safety precautions should be taken when handling this compound, including the use of personal protective equipment and adequate ventilation .

作用机制

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a biochemical used in proteomics research , it may interact with proteins or enzymes, potentially altering their function or activity.

Pharmacokinetics

It is known to have high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . Its lipophilicity is moderate, with a consensus Log Po/w of 1.13 . These properties suggest that the compound may have good bioavailability.

Result of Action

As a biochemical used in proteomics research , it may have diverse effects depending on the specific proteins or enzymes it interacts with.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Hydroxy-2,2,4-trimethylpentanoic acid. For instance, its storage temperature can affect its stability . Furthermore, its solubility can be influenced by the pH and ionic strength of the solution .

属性

IUPAC Name |

3-hydroxy-2,2,4-trimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-5(2)6(9)8(3,4)7(10)11/h5-6,9H,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLBQZJKORZRDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)(C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031843 | |

| Record name | 2,2,4-Trimethyl-3-hydroxyvaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-2,2,4-trimethylpentanoic acid | |

CAS RN |

35763-45-2 | |

| Record name | 2,2,4-Trimethyl-3-hydroxyvaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035763452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,4-Trimethyl-3-hydroxyvaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4-TRIMETHYL-3-HYDROXYVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6223647T8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。